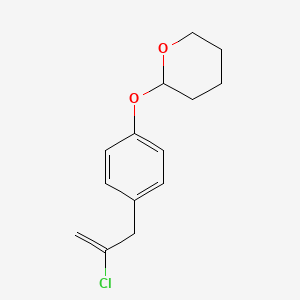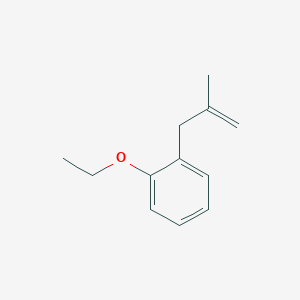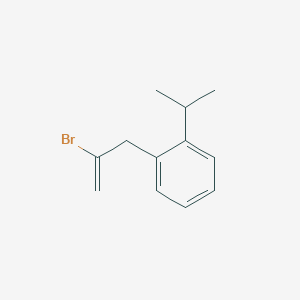
2-Bromo-3-(4-ethoxyphenyl)-1-propene
概要
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis .Molecular Structure Analysis
This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, with details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Copolymer Synthesis and Properties
- "2-Bromo-3-(4-ethoxyphenyl)-1-propene" has been utilized in the synthesis of novel copolymers, particularly through its involvement in the Knoevenagel condensation reactions. For instance, research by Kharas et al. (2016) demonstrated the preparation of trisubstituted ethylenes, including variants similar to "this compound," which were copolymerized with styrene. These copolymers were analyzed for their composition, structure, and thermal properties, revealing insights into their potential applications in materials science (Kharas et al., 2016).
Chemical Reaction Mechanisms
- In another study, the reactivity and regiochemistry of nucleophilic attacks on similar compounds were investigated. Organ et al. (2003) explored the effect of silver acetate and nucleophile concentrations on the competitive nucleophilic attack in reactions involving compounds like "this compound." This research sheds light on the intricate dynamics of chemical reactions and how different conditions can influence the outcomes, providing valuable insights for synthetic chemistry applications (Organ et al., 2003).
Mechanism-Based Inhibition Studies
- Additionally, the compound has been examined for its mechanism-based inhibitory effects in biochemical studies. For example, Colombo et al. (1984) investigated a compound structurally related to "this compound" for its inhibitory effects on dopamine beta-hydroxylase, highlighting its potential utility in understanding enzyme inhibition mechanisms (Colombo et al., 1984).
Material Science Applications
- The synthesis and characterization of halogen, alkoxy, and alkyl ring-disubstituted copolymers involving "this compound" or its derivatives have been detailed in studies focusing on their potential material science applications. Research by Hussain et al. (2019) delved into the copolymerization processes and subsequent analysis of the copolymers' composition and thermal stability, providing insights into the development of novel materials with tailored properties (Hussain et al., 2019).
作用機序
Target of Action
It’s known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
Brominated compounds typically act by forming covalent bonds with amino acids in proteins, thereby modifying their structure and function .
Biochemical Pathways
Brominated compounds are known to interfere with various biochemical processes, including oxidative stress pathways and signal transduction .
Pharmacokinetics
Similar brominated compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Brominated compounds can cause a variety of effects at the molecular and cellular level, including dna damage, protein modification, and disruption of cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(4-ethoxyphenyl)-1-propene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGEPUYMVWZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269734 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-49-6 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















